molecular formula C14H24N4O2 B1168043 Tanezumab CAS No. 880266-57-9

Tanezumab

カタログ番号: B1168043
CAS番号: 880266-57-9
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tanezumab is a humanized monoclonal antibody that targets nerve growth factor. It is primarily investigated for its potential in treating chronic pain conditions, such as osteoarthritis and chronic low back pain. Unlike conventional painkillers, this compound offers a novel mechanism of action by inhibiting nerve growth factor, which plays a crucial role in pain signaling .

準備方法

Synthetic Routes and Reaction Conditions: Tanezumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency, safety, and efficacy. The production process includes cell culture, harvest, purification, and formulation. The final product is subjected to rigorous quality control tests to confirm its identity, purity, potency, and safety .

化学反応の分析

Types of Reactions: Tanezumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, nerve growth factor, through highly specific binding interactions.

Common Reagents and Conditions: The production of this compound involves the use of various reagents for cell culture, purification, and formulation. These include growth media, buffers, and chromatographic resins. The conditions are carefully controlled to maintain the stability and activity of the antibody .

Major Products Formed: The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during purification to ensure the final product’s purity .

作用機序

Tanezumab exerts its effects by binding to nerve growth factor, preventing it from interacting with its receptors on sensory neurons. This inhibition reduces the sensitization and activation of these neurons, leading to decreased pain perception. The molecular targets of this compound include the nerve growth factor itself and its receptors, such as tropomyosin receptor kinase A .

類似化合物との比較

  • Fasinumab
  • Fulranumab
  • Tyrosine receptor kinase A inhibitors

Comparison: Tanezumab, fasinumab, and fulranumab are all monoclonal antibodies targeting nerve growth factor. While they share a similar mechanism of action, this compound has been shown to have a distinct safety and efficacy profile in clinical trials. For instance, this compound has demonstrated significant improvements in pain and physical function in patients with osteoarthritis compared to placebo and nonsteroidal anti-inflammatory drugs .

This compound’s unique binding properties and pharmacokinetic profile contribute to its distinct therapeutic effects. Unlike tyrosine receptor kinase A inhibitors, which target the receptor, this compound directly binds to nerve growth factor, offering a different approach to modulating pain signaling .

特性

CAS番号

880266-57-9

分子式

C14H24N4O2

同義語

tanezumab

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。